![molecular formula C27H23N3O4S B2771287 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 902450-01-5](/img/no-structure.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Research has focused on synthesizing novel compounds derived from benzothienopyrimidin and exploring their biological activities. For example, a study presented the synthesis of novel heterocyclic compounds, including thienopyrimidine derivatives, which showed significant analgesic and anti-inflammatory activities, indicating potential therapeutic applications (Abu‐Hashem et al., 2020). Another research effort described the preparation of thienopyrimidine linked rhodanine derivatives, demonstrating antibacterial and antifungal potencies, hinting at their utility in antimicrobial therapies (Kerru et al., 2019).
Antifolate and Antitumor Agents
Several studies have investigated the antifolate and antitumor potential of compounds within the benzothienopyrimidin family. For instance, research into classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates revealed their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents, offering a glimpse into cancer treatment innovations (Gangjee et al., 2007).
Aldose Reductase Inhibitors
Compounds with a benzothienopyrimidin skeleton have also been evaluated for their ability to inhibit aldose reductase, an enzyme involved in diabetic complications. A study synthesizing 2,4-dioxo-thienopyrimidin-1-acetic acids demonstrated significant in vitro aldose reductase inhibitory activity, suggesting a route for managing diabetes-related issues (Ogawva et al., 1993).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3-benzyl-4,6-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine with 4-ethoxyphenylacetyl chloride in the presence of a base, followed by acetylation of the resulting amide with acetic anhydride.", "Starting Materials": [ "2-amino-3-benzyl-4,6-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine", "4-ethoxyphenylacetyl chloride", "Base (e.g. triethylamine)", "Acetic anhydride", "Solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-benzyl-4,6-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine and base in a solvent (e.g. dichloromethane) and cool the solution to 0-5°C.", "Step 2: Add 4-ethoxyphenylacetyl chloride dropwise to the solution while stirring at 0-5°C.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for several hours.", "Step 4: Quench the reaction by adding water and extract the product with a solvent (e.g. dichloromethane).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in a solvent (e.g. ethanol) and add acetic anhydride dropwise while stirring at room temperature.", "Step 7: Stir the reaction mixture for several hours and quench the reaction by adding water.", "Step 8: Extract the product with a solvent (e.g. dichloromethane), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the final product." ] } | |
Numéro CAS |
902450-01-5 |
Formule moléculaire |
C27H23N3O4S |
Poids moléculaire |
485.56 |
Nom IUPAC |
2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O4S/c1-2-34-20-14-12-19(13-15-20)28-23(31)17-29-24-21-10-6-7-11-22(21)35-25(24)26(32)30(27(29)33)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,31) |
Clé InChI |
MUQPTYUVOPEWSI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



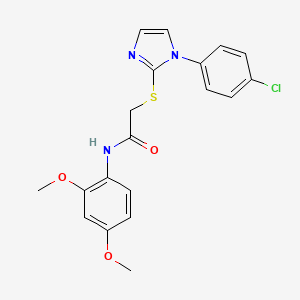
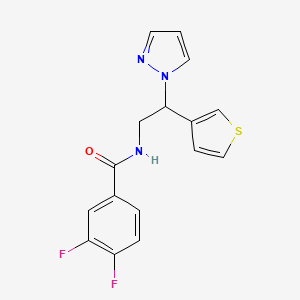
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2771212.png)
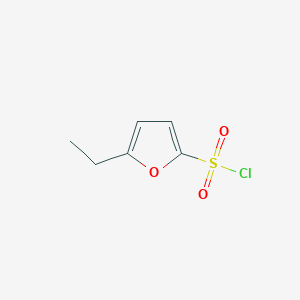
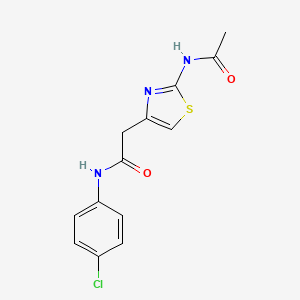
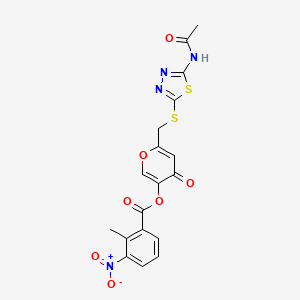
![N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine](/img/structure/B2771218.png)
![ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2771219.png)
![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid](/img/structure/B2771221.png)
![5-benzyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2771223.png)
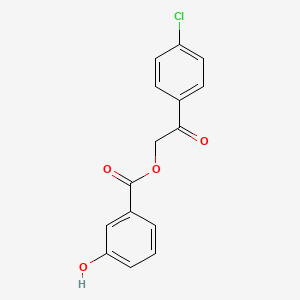
![8-Amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2771226.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2771227.png)
